Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction mixture is stirred at 15°C, followed by the addition of 2,2,2-trichloroacetyl chloride in DME. The mixture is then stirred at room temperature overnight. After the reaction, the mixture is treated with a saturated solution of NH4Cl, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Aminomethyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its oxa-azaspiro structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Biological Activity
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1403766-68-6) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.35 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₃ |
Molecular Weight | 256.35 g/mol |
CAS Number | 1403766-68-6 |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions. Specific methods may vary depending on the desired purity and yield.
GPR119 Agonism
Recent studies have highlighted the potential of derivatives of the 7-azaspiro[3.5]nonane class as GPR119 agonists. GPR119 is a receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. For instance, a study identified a closely related compound that showed significant glucose-lowering effects in diabetic rats, suggesting that this compound may exhibit similar properties .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with compounds featuring similar structural motifs. Research has indicated that certain derivatives can delay seizures induced by strychnine in vivo, pointing to potential neuroprotective effects .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are promising, indicating that certain structural modifications can enhance cytotoxic activity against specific cancer types .
Case Studies and Research Findings
- GPR119 Agonist Activity : In a study focusing on optimizing GPR119 agonists, the compound was evaluated alongside other derivatives for its pharmacokinetic profile and efficacy in lowering blood glucose levels in animal models .
- Neuroprotective Effects : A related study examined the anticonvulsant properties of similar compounds, providing insights into their mechanisms of action and potential therapeutic applications in epilepsy .
- Cytotoxicity Profiles : Research has shown varying degrees of cytotoxicity across different cell lines, suggesting that while some derivatives are potent against certain cancers, others may be less effective .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHKGJGEWCZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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